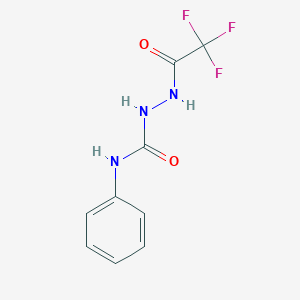
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide is a chemical compound with the molecular formula C9H8F3N3O2 It is known for its unique structure, which includes a trifluoroacetyl group and a hydrazinecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide typically involves the reaction of phenylhydrazine with trifluoroacetic anhydride, followed by the introduction of a carboxamide group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous monitoring can help maintain the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The hydrazinecarboxamide moiety can form stable complexes with metal ions, influencing its activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylhydrazinecarboxamide: Lacks the trifluoroacetyl group, resulting in different reactivity and applications.
2-(trifluoroacetyl)hydrazinecarboxamide: Does not have the phenyl group, affecting its chemical properties and uses.
Uniqueness
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide stands out due to the presence of both the trifluoroacetyl and phenyl groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C9H8F3N3O2 |
|---|---|
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
1-phenyl-3-[(2,2,2-trifluoroacetyl)amino]urea |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)7(16)14-15-8(17)13-6-4-2-1-3-5-6/h1-5H,(H,14,16)(H2,13,15,17) |
InChI-Schlüssel |
APVANLIZYOOWCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


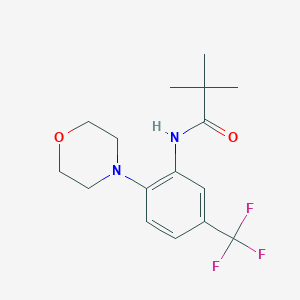
![3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15149435.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B15149441.png)
![4-chloro-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B15149443.png)
![3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B15149445.png)
![4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide](/img/structure/B15149448.png)
![2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B15149456.png)
![methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15149462.png)
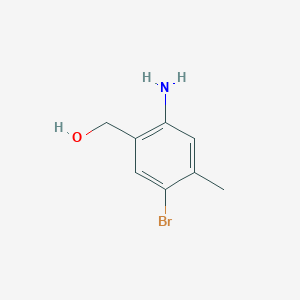
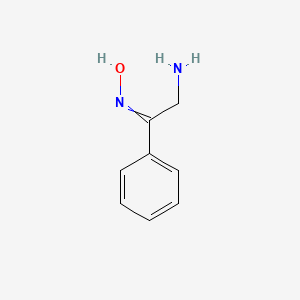
![N-(4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B15149500.png)
![2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149504.png)
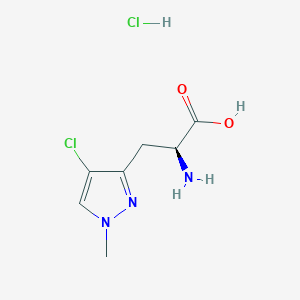
![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B15149510.png)
